N2-Ethyl-6-fluoropyrimidine-2,4-diamine
Description
N2-Ethyl-6-fluoropyrimidine-2,4-diamine is a fluorinated pyrimidine derivative characterized by an ethyl group at the N2 position and a fluorine atom at the C6 position of the pyrimidine ring. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is further functionalized with amino groups at C2 and C2. This structural configuration enables diverse molecular interactions, including hydrogen bonding via amino groups and halogen-based electronic effects from fluorine .
Properties
CAS No. |
165258-69-5 |
|---|---|
Molecular Formula |
C6H9FN4 |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-N-ethyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9FN4/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11) |
InChI Key |
UIBIGSQXWYSSDH-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=CC(=N1)F)N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)F)N |
Synonyms |
2,4-Pyrimidinediamine,N2-ethyl-6-fluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Chlorine: The fluorine substituent in this compound exerts weaker electron-withdrawing effects compared to chlorine in 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine.
- Ethyl vs. Methyl : The ethyl group in the target compound increases lipophilicity (logP) compared to methyl analogues, which may enhance membrane permeability but reduce aqueous solubility .
Hydrogen-Bonding and Crystal Packing
- Amino groups at C2 and C4 in this compound facilitate hydrogen-bonded networks, similar to 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine.
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